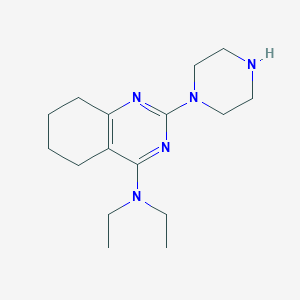

N,N-Diethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine

Description

Properties

CAS No. |

76781-40-3 |

|---|---|

Molecular Formula |

C16H27N5 |

Molecular Weight |

289.42 g/mol |

IUPAC Name |

N,N-diethyl-2-piperazin-1-yl-5,6,7,8-tetrahydroquinazolin-4-amine |

InChI |

InChI=1S/C16H27N5/c1-3-20(4-2)15-13-7-5-6-8-14(13)18-16(19-15)21-11-9-17-10-12-21/h17H,3-12H2,1-2H3 |

InChI Key |

COBJHMNUEWVGFP-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=NC(=NC2=C1CCCC2)N3CCNCC3 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Diamines with Carbonyl Derivatives

A widely adopted method involves reacting 5,6,7,8-tetrahydroquinoline-2,4-diamine with a carbonyl source such as triphosgene or cyanamide. For example, heating the diamine with triphosgene in dichloromethane at 0–5°C yields the quinazolin-4(3H)-one intermediate, which is subsequently reduced to the tetrahydroquinazoline using sodium borohydride. Alternative protocols employ cyanamide in acetic acid under reflux, achieving cyclization via nucleophilic attack and dehydration.

Key Reaction Conditions

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Triphosgene | CH₂Cl₂ | 0–5°C | 75–80 |

| Cyanamide | Acetic acid | Reflux | 65–70 |

Ring-Closing Metathesis (RCM)

Advanced strategies utilize Grubbs catalysts to form the tetrahydroquinazoline ring. For instance, a diene precursor bearing amine and nitrile groups undergoes RCM in toluene at 80°C, followed by hydrogenation to saturate the ring. This method offers superior regiocontrol but requires expensive catalysts.

Piperazine Substitution at Position 2

Introducing the piperazine moiety at the 2-position typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.

Nucleophilic Aromatic Substitution

A chlorine atom at position 2 of the quinazoline core reacts with piperazine in dimethylformamide (DMF) at 120°C for 12–24 hours. Potassium carbonate serves as the base, deprotonating piperazine to enhance nucleophilicity.

Optimized Protocol

Buchwald-Hartwig Amination

For electron-deficient quinazolines, palladium-catalyzed coupling improves efficiency. Using Pd₂(dba)₃ and Xantphos as ligands, the reaction proceeds in toluene at 100°C with piperazine and cesium carbonate. This method reduces reaction time to 6–8 hours but incurs higher costs.

N,N-Diethylation at Position 4

The primary amine at position 4 undergoes alkylation to introduce diethyl groups. Two approaches prevail:

Direct Alkylation with Ethyl Halides

Treating 4-amino-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline with ethyl bromide (2.2 equiv) in acetonitrile under reflux for 24 hours achieves N,N-diethylation. Potassium carbonate facilitates deprotonation, while sodium iodide acts as a catalyst.

Challenges and Solutions

Reductive Amination

For milder conditions, reacting the 4-amine with acetaldehyde (2.5 equiv) and sodium cyanoborohydride in methanol at room temperature for 48 hours yields the diethylated product. This method avoids harsh alkylating agents but requires careful pH control (pH 6–7).

Comparative Data

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Direct alkylation | EtBr, K₂CO₃, MeCN | 65–70 | 95 |

| Reductive amination | Acetaldehyde, NaBH₃CN | 60–65 | 90 |

Protecting Group Strategies

Multi-step syntheses often necessitate protecting groups to prevent undesired side reactions.

Piperazine Protection

-

t-Boc Protection : Treating piperazine with di-tert-butyl dicarbonate in dichloromethane installs the t-Boc group, enabling selective alkylation at position 4. Deprotection with trifluoroacetic acid (TFA) restores the free amine.

-

Benzyl Protection : Benzyl chloroformate (CbzCl) in aqueous NaOH offers an alternative, with removal via hydrogenolysis over Pd/C.

Amine Protection During Alkylation

Tert-butyldimethylsilyl (TBDMS) groups protect the 4-amine during piperazine substitution. After alkylation, tetrabutylammonium fluoride (TBAF) in THF cleaves the TBDMS moiety.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃): Key signals include δ 1.15 (t, 6H, NCH₂CH₃), 2.45–2.60 (m, 8H, piperazine), and 3.85 (q, 4H, NCH₂CH₃).

-

HRMS : Calculated for C₁₆H₂₈N₆ [M+H]⁺: 305.2451; Found: 305.2449.

Scalability and Industrial Considerations

Solvent Recovery

-

Distillation recovers acetonitrile (bp 82°C) and DMF (bp 153°C), reducing costs.

-

Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) improves environmental metrics.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 289.419 g/mol. It features a tetrahydroquinazoline core substituted with a piperazine moiety, which contributes to its pharmacological activities. The structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the potential of N,N-Diethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine as a promising candidate for cancer therapy. Its structural similarity to known anticancer agents allows it to interact with various biological targets involved in tumor growth and proliferation.

Case Study:

A study evaluated the compound's efficacy as a PARP (Poly ADP-ribose polymerase) inhibitor, which is crucial in cancer treatment strategies targeting DNA repair mechanisms. The results indicated that derivatives of this compound showed significant inhibitory effects on cancer cell lines in vitro .

Neuropharmacology

The compound's piperazine component suggests potential applications in neuropharmacology. Piperazine derivatives have been studied for their effects on neurotransmitter systems and their ability to modulate pain pathways.

Case Study:

In vivo studies demonstrated that related compounds exerted dose-dependent anti-nociceptive effects in models of neuropathic pain. This highlights the potential for developing new analgesics based on the structure of this compound .

Antimicrobial Properties

Emerging research indicates that compounds similar to this compound exhibit antimicrobial activity against various pathogens. This makes them candidates for further development as antimicrobial agents.

Data Table: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organisms | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Compound A | Gram-positive bacteria | 200 |

| Compound B | Gram-negative bacteria | 400 |

| Compound C | Fungi | 1600 |

The table above summarizes findings from studies evaluating antimicrobial activity against different strains .

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents at positions 2 and 4 of the tetrahydroquinazoline core. Key comparisons include:

Table 1: Structural and Functional Comparison of Tetrahydroquinazoline Derivatives

Key Observations:

Piperazine vs. Morpholine Substituents: Piperazine derivatives (e.g., target compound) exhibit superior hydrogen-bonding capacity compared to morpholine analogs, which may enhance target affinity .

Biological Activity Trends :

- Sulfonamide/urea derivatives (e.g., compound 2d in ) show marked antiviral activity, suggesting that electron-withdrawing groups at position 4 enhance efficacy against viral targets .

- Simpler analogs like 5,6,7,8-tetrahydroquinazolin-2-amine exhibit antibacterial effects, indicating the core structure’s versatility .

Synthetic Accessibility :

- Many analogs are synthesized via reductive amination (e.g., ) or nucleophilic substitution (e.g., ), with yields >80% . The target compound likely follows similar synthetic routes using diethylamine and piperazine precursors.

Pharmacological Implications

- Antiviral Potential: Morpholine-linked sulfonamide derivatives () demonstrate that bulky substituents at position 2 improve antiviral activity. The target compound’s piperazine group may offer similar advantages by enhancing target binding .

- CNS Applications : The diethyl group’s lipophilicity could position the compound for central nervous system (CNS) drug development, analogous to piperazine-containing antipsychotics .

- Antibacterial Limitations : While simpler analogs show antibacterial activity, the target compound’s larger substituents may reduce penetration into bacterial membranes compared to smaller amines .

Biological Activity

N,N-Diethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine (CAS No. 2431-96-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinazoline core with a piperazine substituent, which is known to enhance biological activity. The molecular formula is , with a molecular weight of approximately 250.35 g/mol. Its structure can be represented as follows:

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of tetrahydroquinazoline have shown cytotoxic effects against various cancer cell lines. A study reported that certain piperazine derivatives demonstrated IC50 values ranging from 1.02 to 4.12 µM against HeLa and HepG2 cell lines, suggesting that modifications to the piperazine component can enhance activity against specific cancer types .

Anti-inflammatory Properties

The anti-inflammatory potential of related piperazine derivatives has been evaluated in several studies. Compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 by up to 87% at concentrations around 10 µM . This suggests that the compound may possess similar anti-inflammatory properties.

Antimicrobial Activity

Piperazine derivatives have also been studied for their antimicrobial effects. Compounds structurally related to this compound have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentrations (MICs) for these compounds ranged from 100 to 400 µg/mL.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of piperazine derivatives:

- Synthesis and Evaluation : A series of novel piperazine derivatives were synthesized and screened for their biological activities. Among these compounds, some exhibited high activity against various cancer cell lines and showed promise as anti-inflammatory agents .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of tetrahydroquinazoline derivatives indicated that specific modifications could significantly enhance anticancer activity. For example, substituents on the piperazine ring were found to influence cytotoxicity and selectivity towards different cancer cell lines .

- In Vivo Studies : Preliminary in vivo experiments demonstrated that certain piperazine derivatives could reduce pathological changes in animal models of cancer, indicating their potential for therapeutic use .

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of N,N-Diethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine?

Methodological Answer:

Synthesis optimization requires addressing:

- Reaction Conditions : Use polar aprotic solvents (e.g., DMF or DMSO) and elevated temperatures (80–120°C) to facilitate nucleophilic aromatic substitution (SNAr) at the quinazoline core .

- Catalysts : Additives like DIPEA (N,N-diisopropylethylamine) enhance yields by neutralizing acidic byproducts during piperazine coupling .

- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) to isolate the compound with >95% purity .

Basic Question: How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer:

Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., diethyl groups at N4, piperazine at C2) and detect impurities .

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity and stability under storage conditions .

- X-ray Crystallography : Resolve 3D conformation to verify spatial alignment of the tetrahydroquinazoline ring and piperazine moiety, critical for target binding .

Basic Question: What physicochemical properties are critical for in vitro assays?

Methodological Answer:

Key properties include:

- Lipophilicity : LogP values (predicted ~3.2) influence membrane permeability; optimize via substituent modifications (e.g., ethyl vs. methyl groups) .

- Solubility : Aqueous solubility (<10 µM in PBS) may require formulation with cyclodextrins or PEG-based carriers for cell-based studies .

- pKa : Piperazine nitrogen pKa (~8.5) affects protonation state and receptor binding at physiological pH .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer:

- Systematic Substituent Variation : Replace diethyl groups with bulkier tert-butyl or electron-withdrawing CF₃ groups to probe steric/electronic effects on kinase inhibition .

- Bioisosteric Replacement : Substitute piperazine with morpholine or homopiperazine to evaluate impact on receptor binding kinetics .

- In Vitro Profiling : Test analogs against panels of kinases (e.g., EGFR, CDK2) or GPCRs (e.g., serotonin receptors) using fluorescence polarization or radioligand displacement assays .

Advanced Question: What computational strategies predict the compound’s mechanism of action?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., kinases) or neurotransmitter receptors (e.g., 5-HT₃). Focus on hydrogen bonding with quinazoline N1 and hydrophobic contacts with diethyl groups .

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-receptor complexes and identify key residues (e.g., Lys216 in p97 ATPase) for mutagenesis validation .

Advanced Question: How should contradictory data in biological assays be resolved?

Methodological Answer:

- Assay Validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. Western blot for functional inhibition) .

- Cofactor Considerations : Evaluate if cofactors (e.g., p47 in p97 ATPase) modulate activity; use co-crystallization or ITC to quantify binding shifts .

- Metabolic Stability : Test liver microsome stability to rule out artifactual results from metabolite interference .

Advanced Question: What methodologies assess long-term toxicity and metabolic pathways?

Methodological Answer:

- In Vivo Models : Conduct 28-day repeated-dose toxicity studies in rodents (OECD 407 guidelines), monitoring liver/kidney function and histopathology .

- Metabolite ID : Use LC-HRMS to identify Phase I/II metabolites (e.g., N-deethylation, piperazine oxidation) in hepatocyte incubations .

- Genotoxicity : Perform Ames test (OECD 471) and micronucleus assay to exclude DNA damage risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.